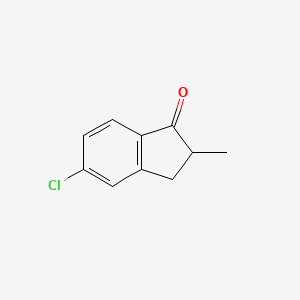

5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Vue d'ensemble

Description

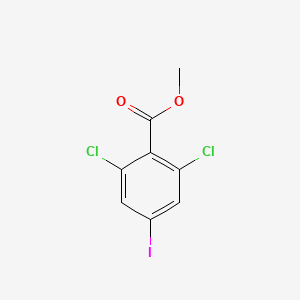

5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is a derivative of 1H-Inden-1-one, 2,3-dihydro- . The base compound, 1H-Inden-1-one, 2,3-dihydro-, has a molecular weight of 132.1592 .

Synthesis Analysis

The synthesis of indanones, which includes 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, has been studied extensively. For example, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis

The molecular structure of 1H-Inden-1-one, 2,3-dihydro- is available as a 2D Mol file or as a computed 3D SD file . The 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one would have a similar structure with additional chlorine and methyl groups.Physical And Chemical Properties Analysis

The base compound, 1H-Inden-1-one, 2,3-dihydro-, has a molecular weight of 132.1592 . Additional physical and chemical properties would depend on the specific substitutions in the 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one molecule.Applications De Recherche Scientifique

Synthesis and Pesticide Production

Synthesis Method Improvement

An improved synthesis method for 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in the production of the pesticide Indoxacarb, was developed. This method involves a series of reactions starting from 3-chloropropionyl chloride and chlorobenzene, yielding the target compound with a 53% yield. This approach reduces reaction kettle volume and equipment cost, making it more suitable for industrial production (Li-Xia Jing, 2012).

Biocatalytic Process for Chiral Intermediates

A biocatalytic process using the Bacillus cereus WZZ006 strain for synthesizing (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester was developed. This process demonstrates high stereoselectivity towards the racemic substrate and provides a new route for preparing chiral intermediates of indoxacarb, with potential applications in new insecticides for agricultural production (Yinjun Zhang et al., 2019).

Organic Synthesis and Chemical Structures

Decarbonylative Cycloaddition

2,3-dihydro-1H-inden-1-one derivatives were synthesized using a decarbonylative cycloaddition process involving 1H-indene-1,2,3-trione and norbornene, catalyzed by rhodium (I). This method represents an innovative approach in the field of organic synthesis, expanding the range of potential applications for 1H-indene derivatives (Zhenzhu Hu et al., 2022).

New Synthesis and NMR Analysis

A novel synthesis method for 2,3-dihydro-1,3-methano-1H-indene was developed, starting from bicyclo[2.1.1]hex-2-ene. The resulting hydrocarbon's NMR spectrum was analyzed, leading to corrections in previously published coupling constants. This study provides insights into the structural and dynamic features of such compounds, which are useful for various applications in chemistry (M. Christl & C. Cohrs, 2015).

Mécanisme D'action

Mode of Action

It’s known that the compound has high affinity binding to certain receptors . The interaction between the compound and its targets, and the resulting changes, are areas of ongoing research.

Result of Action

It’s known that the compound has high affinity binding to certain receptors , which suggests it may exert its effects by modulating the activity of these receptors.

Propriétés

IUPAC Name |

5-chloro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMXBENXOQYACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621329 | |

| Record name | 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

64220-40-2 | |

| Record name | 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Thieno[2,3-C]pyrrol-6(5H)-one](/img/structure/B1591910.png)

![4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline](/img/structure/B1591911.png)

![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)